1-(tributylstannylmethoxy)propan-2-amine
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Overview
Description
1-(tributylstannylmethoxy)propan-2-amine, also known as 1-[(Tributylstannyl)methoxy]-2-propanamine, is an organotin compound with the empirical formula C16H37NOSn and a molecular weight of 378.18 g/mol . This reagent is part of the SnAP (Stannyl Aminoalkylation Protocol) family, which is known for its ability to facilitate the synthesis of saturated nitrogen-heterocycles through a one-step reaction with aldehydes .
Mechanism of Action
Target of Action
The primary target of the SnAP 3Me-M Reagent is various aldehyde substrates . Aldehydes are organic compounds that consist of a carbonyl center bonded to hydrogen and an R group. They play a crucial role in many biochemical processes and are commonly found in a variety of organic compounds.
Mode of Action
The SnAP 3Me-M Reagent interacts with its aldehyde targets to synthesize saturated N-heterocycles . N-heterocycles are cyclic compounds that contain at least one nitrogen atom in the ring structure. The synthesis process requires mild reaction conditions, and aldehydes bearing aryl, heteroaryl, glyoxyl, aliphatic, and halogenated groups are well tolerated .
Biochemical Pathways
The SnAP 3Me-M Reagent affects the biochemical pathway of N-heterocycle synthesis . By providing a one-step route to saturated N-heterocycles, it simplifies the synthesis process and increases the efficiency of producing these compounds. The downstream effects include the production of a variety of N-heterocycles, which are important components in many pharmaceuticals and natural products .
Result of Action
The molecular effect of the SnAP 3Me-M Reagent’s action is the formation of saturated N-heterocycles from various aldehyde substrates . On a cellular level, these N-heterocycles can interact with various biological targets, depending on their specific structures and properties.
Action Environment
The action, efficacy, and stability of the SnAP 3Me-M Reagent can be influenced by various environmental factors. For instance, the reagent requires mild reaction conditions for optimal performance . Additionally, the storage temperature of the reagent is recommended to be -20°C , indicating that temperature can significantly impact its stability.
Biochemical Analysis
Biochemical Properties
The SnAP 3Me-M Reagent plays a significant role in biochemical reactions, particularly in the synthesis of N-heterocycles . The synthesis process requires mild reaction conditions and is well-tolerated by aldehydes bearing aryl, heteroaryl, glyoxyl, aliphatic, and halogenated groups
Cellular Effects
Its primary known function is in the synthesis of N-heterocycles , which can have various effects on cell function depending on the specific N-heterocycle produced
Molecular Mechanism
The molecular mechanism of SnAP 3Me-M Reagent involves its interaction with various aldehyde substrates to produce saturated N-heterocycles . This process requires mild reaction conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tributylstannylmethoxy)propan-2-amine involves the reaction of tributylstannylmethanol with 2-amino-1-propanol under mild conditions . The reaction typically requires a base, such as sodium hydride, and is carried out in an inert atmosphere to prevent oxidation. The product is then purified through standard techniques such as distillation or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis platforms to ensure consistency and efficiency . The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(tributylstannylmethoxy)propan-2-amine primarily undergoes substitution reactions, particularly with aldehydes, to form saturated nitrogen-heterocycles . These reactions are facilitated by the presence of the tributylstannyl group, which acts as a leaving group, allowing the formation of the desired heterocyclic product .
Common Reagents and Conditions: The reactions involving this compound typically require mild conditions and can be carried out at room temperature . Common reagents used in these reactions include various aldehydes, which can bear aryl, heteroaryl, glyoxyl, aliphatic, and halogenated groups . The reactions are often carried out in the presence of a base, such as sodium hydride, to facilitate the substitution process .
Major Products Formed: The major products formed from reactions involving this compound are saturated nitrogen-heterocycles, such as piperazines and morpholines . These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
1-(tributylstannylmethoxy)propan-2-amine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used for the synthesis of saturated nitrogen-heterocycles, which are important building blocks for various organic compounds . The reagent’s ability to facilitate one-step reactions with aldehydes makes it a valuable tool for organic synthesis .
Biology: In biology, this compound is used to synthesize biologically active compounds that can be used in drug discovery and development . The reagent’s ability to form nitrogen-heterocycles makes it useful for creating compounds with potential therapeutic applications .
Medicine: In medicine, this compound is used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs) . The reagent’s ability to form nitrogen-heterocycles is particularly valuable for the development of drugs targeting various diseases .
Industry: In industry, this compound is used for the large-scale synthesis of nitrogen-heterocycles, which are important intermediates in the production of various chemicals and materials . The reagent’s efficiency and versatility make it a valuable tool for industrial applications .
Comparison with Similar Compounds
Similar Compounds:
- SnAP 2Me-M Reagent
- SnAP M Reagent
- SnAP DA Reagent
- SnAP OA Reagent
- SnAP Pip Reagent
Uniqueness: 1-(tributylstannylmethoxy)propan-2-amine is unique in its ability to facilitate the synthesis of saturated nitrogen-heterocycles through a one-step reaction with aldehydes . The reagent’s mild reaction conditions and compatibility with various aldehyde substrates make it a versatile and valuable tool for organic synthesis . Compared to other similar compounds, this compound offers a higher degree of efficiency and selectivity in the formation of nitrogen-heterocycles .
Properties
IUPAC Name |
1-(tributylstannylmethoxy)propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO.3C4H9.Sn/c1-4(5)3-6-2;3*1-3-4-2;/h4H,2-3,5H2,1H3;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVHQCDLUIMLHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COCC(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37NOSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1557288-09-1 |
Source
|
Record name | [(2-aminopropoxy)methyl]tributylstannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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